

An In-depth Technical Guide to 3,5-Difluoroisonicotinic Acid

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Compound of Interest

Compound Name: 3,5-Difluoroisonicotinic acid

Cat. No.: B129144

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoroisonicotinic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents and functional materials. The presence of two fluorine atoms on the pyridine ring can substantially alter the physicochemical properties of the parent isonicotinic acid, influencing its acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the structure, properties, and potential applications of **3,5-Difluoroisonicotinic acid**, with a focus on its role in chemical synthesis and drug discovery.

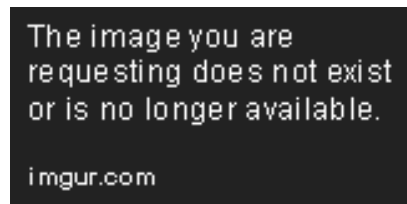
Chemical Structure and Formula

3,5-Difluoroisonicotinic acid, also known as 3,5-difluoropyridine-4-carboxylic acid, is an organic compound featuring a pyridine ring substituted with a carboxylic acid group at the 4-position and fluorine atoms at the 3 and 5-positions.

- Molecular Formula: $C_6H_3F_2NO_2$ [1][2]
- Molecular Weight: 159.09 g/mol [2]
- CAS Number: 903522-29-2 [1]

- InChI Key: DRWDDFVJHGAJTN-UHFFFAOYSA-N

The structural formula is as follows:



Physicochemical and Crystallographic Data

While extensive experimental data for **3,5-Difluoroisonicotinic acid** is not widely published, a combination of predicted and experimentally determined properties provides a useful profile of the compound. A detailed single-crystal X-ray diffraction study has elucidated its precise solid-state structure.

Table 1: Physicochemical Properties of **3,5-Difluoroisonicotinic Acid**

Property	Value	Data Type
Appearance	White solid	Experimental
Molecular Formula	C ₆ H ₃ F ₂ NO ₂	Experimental
Molecular Weight	159.09 g/mol	Calculated
Boiling Point	317 °C	Predicted
Density	1.535 g/cm ³	Predicted
pKa	1.51 ± 0.10	Predicted
Flash Point	146 °C	Predicted

Table 2: Crystallographic Data for **3,5-Difluoroisonicotinic Acid**[3]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	6.8050(10)
b (Å)	6.8443(9)
c (Å)	12.7196(14)
β (°)	94.562(4)
Volume (Å ³)	590.54(13)
Z	4
Temperature (K)	150(2)

The crystal structure reveals that the molecule is nearly planar, with the exception of the oxygen and hydrogen atoms of the carboxyl group. In the solid state, molecules of **3,5-Difluoroisonicotinic acid** form a one-dimensional supramolecular structure through O—H⋯N hydrogen bonds in a head-to-tail arrangement.[3]

Spectroscopic Data

Note: Experimental spectroscopic data for **3,5-Difluoroisonicotinic acid** is not readily available in the public domain. The following information is based on predicted values and analysis of similar structures.

- ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons on the pyridine ring. The chemical shift would be influenced by the deshielding effects of the nitrogen atom and the two fluorine atoms.
- ¹³C NMR: The carbon NMR spectrum would show four distinct signals for the carbon atoms of the pyridine ring and one for the carboxyl carbon. The C-F couplings would be observable.
- ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum due to the chemical equivalence of the two fluorine atoms.

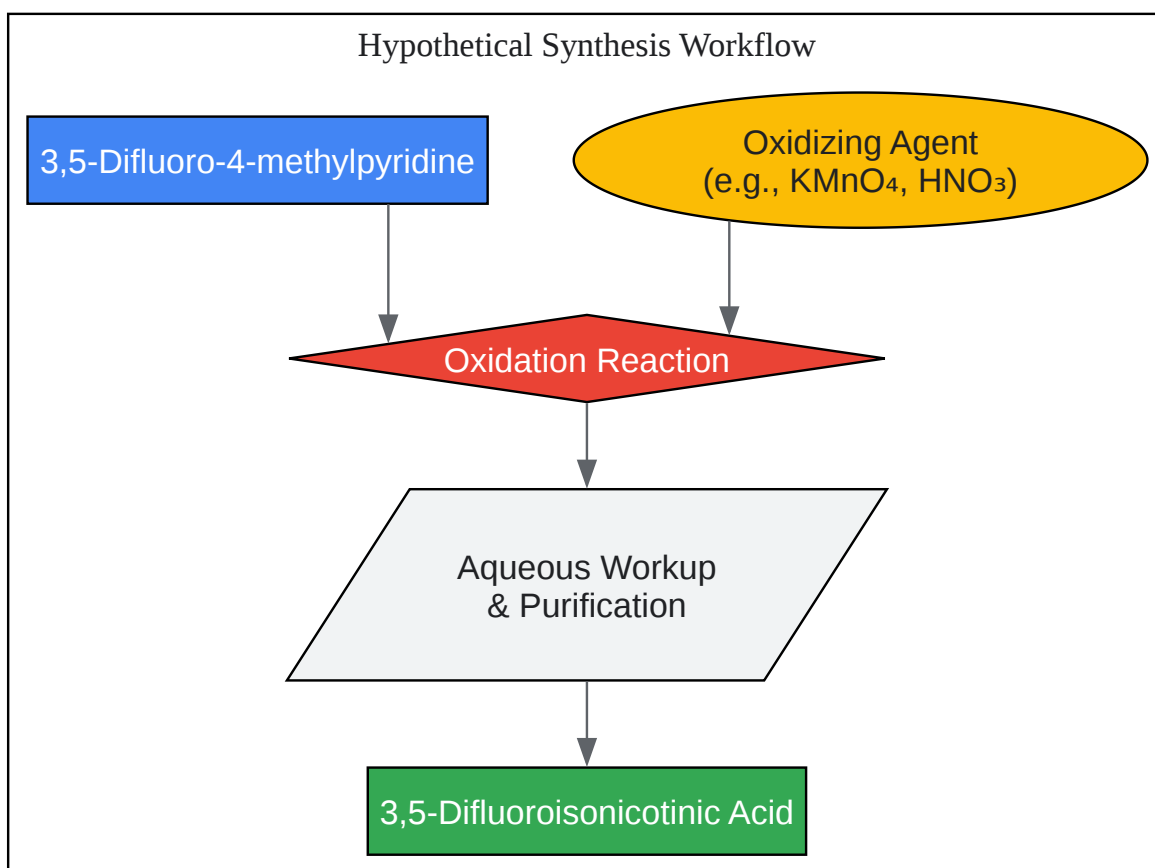
- **Mass Spectrometry:** High-resolution mass spectrometry should confirm the molecular formula with high accuracy. The fragmentation pattern would likely involve the loss of CO₂ from the carboxylic acid group.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, and various C-F and C-N stretching and bending modes characteristic of the fluorinated pyridine ring.

Synthesis and Reactivity

Hypothetical Synthesis Route

A plausible and common method for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. Therefore, a likely synthetic route to **3,5-**

Diffluoroisonicotinic acid is the oxidation of 3,5-difluoro-4-methylpyridine (also known as 3,5-difluoro-γ-picoline).



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Caption: Hypothetical synthesis of **3,5-Difluoroisonicotinic acid**.

Reactivity

3,5-Difluoroisonicotinic acid exhibits reactivity characteristic of both carboxylic acids and fluorinated pyridines.

- The carboxylic acid group can undergo esterification, amidation, and reduction.
- The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the two fluorine atoms. However, it can participate in nucleophilic aromatic substitution reactions, potentially displacing the fluorine atoms under harsh conditions.

Applications in Research and Drug Development

3,5-Difluoroisonicotinic acid is primarily used as a building block in organic synthesis. The incorporation of the 3,5-difluoropyridine moiety into a larger molecule can enhance its biological activity, improve its metabolic stability by blocking sites of oxidation, and increase its binding affinity to target proteins through favorable fluorine-protein interactions.

One of its key applications is in the synthesis of pyridyl-fused lactam derivatives.^[4] These scaffolds are of interest in drug discovery due to their presence in a variety of biologically active compounds.

Experimental Protocols

Note: A specific, validated experimental protocol for the synthesis of a pyridyl-fused lactam from **3,5-Difluoroisonicotinic acid** is not publicly available. The following is a representative protocol illustrating the general chemical transformations involved.

Representative Protocol: Synthesis of a N-Aryl-3,5-difluoropyrido[4,3-b]lactam

This protocol describes a two-step process: (1) amidation of **3,5-Difluoroisonicotinic acid** with a substituted aniline, and (2) subsequent intramolecular cyclization to form the fused lactam.

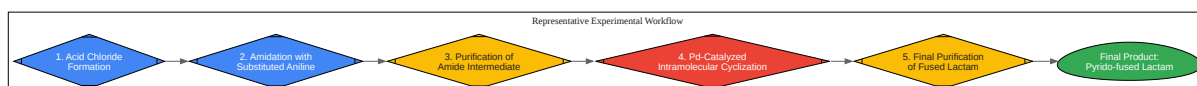
Step 1: Amide Formation

- To a solution of **3,5-Difluoroisonicotinic acid** (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
- Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
- Cool the mixture to 0 °C and add a solution of a substituted aniline (e.g., 2-bromoaniline, 1.1 eq) and triethylamine (2.5 eq) in DCM dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the corresponding N-aryl-3,5-difluoroisonicotinamide.

Step 2: Intramolecular Cyclization (e.g., Palladium-Catalyzed)

- In a sealable reaction vessel, combine the N-(2-bromophenyl)-3,5-difluoroisonicotinamide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), a suitable phosphine ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
- Evacuate and backfill the vessel with nitrogen three times.
- Add anhydrous dioxane as the solvent.
- Seal the vessel and heat the reaction mixture at 100-120 °C for 18-24 hours.
- Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-Aryl-3,5-difluoropyrido[4,3-b]lactam.



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Caption: Workflow for the synthesis of a pyridyl-fused lactam.

Safety Information

3,5-Difluoroisonicotinic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[2]
- Precautionary Statements: P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313.[2]
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

3,5-Difluoroisonicotinic acid is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its unique electronic properties, conferred by the fluorine substituents, make it an attractive building block for modulating the characteristics of target molecules. While detailed experimental data on the

compound itself is limited, its structural characterization and predictable reactivity provide a solid foundation for its application in synthetic chemistry. Further research into the synthesis and utility of this compound is likely to uncover new and valuable applications.

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